molecular formula C27H22O5 B12813155 (2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol CAS No. 184900-61-6

(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol

Cat. No.: B12813155
CAS No.: 184900-61-6
M. Wt: 426.5 g/mol
InChI Key: CDMGHHODELPZTH-QFQXNSOFSA-N
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Description

(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[118002,1105,10014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[118002,1105,10

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol lies in its specific functional groups and the resulting chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

184900-61-6

Molecular Formula

C27H22O5

Molecular Weight

426.5 g/mol

IUPAC Name

(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol

InChI

InChI=1S/C27H22O5/c1-29-17-10-11-18-24(12-17)31-15-21-20-13-22(28)25-19(27(20)32-26(18)21)8-5-9-23(25)30-14-16-6-3-2-4-7-16/h2-13,21,26,28H,14-15H2,1H3/t21-,26-/m1/s1

InChI Key

CDMGHHODELPZTH-QFQXNSOFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C5C(=C4O3)C=CC=C5OCC6=CC=CC=C6)O

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C5C(=C4O3)C=CC=C5OCC6=CC=CC=C6)O

Origin of Product

United States

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